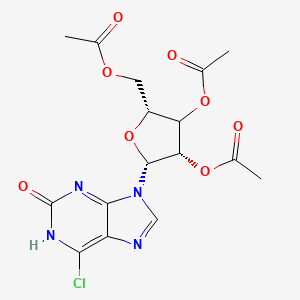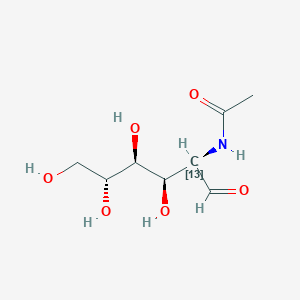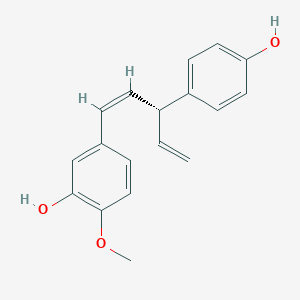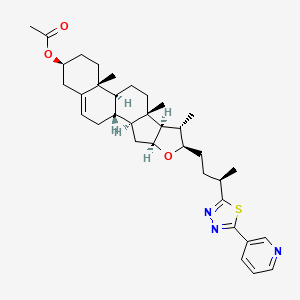
TRPV1 activator-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 activator-1 involves the modification of the neck structure of capsaicin. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves standard organic chemistry techniques such as amide bond formation and selective functional group modifications .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: TRPV1 activator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
TRPV1 activator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of TRPV1 ion channels.
Biology: Helps in understanding the role of TRPV1 in pain sensation and neurogenic inflammation.
Medicine: Potential therapeutic applications in treating pain, inflammation, and other conditions involving TRPV1.
Industry: Utilized in the development of new analgesics and anti-inflammatory agents .
Mécanisme D'action
TRPV1 activator-1 exerts its effects by binding to the TRPV1 ion channel, specifically interacting with the T551 residue. This binding stabilizes the open state of the channel, allowing the influx of cations such as sodium and calcium. This influx leads to the depolarization of nociceptive neurons, resulting in the sensation of pain or heat .
Comparaison Avec Des Composés Similaires
Capsaicin: The primary active component of chili peppers, known for its pain-inducing properties.
Resiniferatoxin: A potent TRPV1 agonist derived from the resin of the Euphorbia resinifera plant.
Dihydrocapsaicin: A capsaicin analog with similar properties but slightly different chemical structure.
Uniqueness: TRPV1 activator-1 is unique due to its modified neck structure, which allows for specific interaction with the T551 residue of the TRPV1 ion channel. This modification enhances its selectivity and potency compared to other TRPV1 agonists .
Propriétés
Formule moléculaire |
C18H27NO2S |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enethioamide |
InChI |
InChI=1S/C18H27NO2S/c1-14(2)8-6-4-5-7-9-18(22)19-13-15-10-11-16(20)17(12-15)21-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,22)/b8-6+ |
Clé InChI |
GSYUZLOIFZTYCB-SOFGYWHQSA-N |
SMILES isomérique |
CC(C)/C=C/CCCCC(=S)NCC1=CC(=C(C=C1)O)OC |
SMILES canonique |
CC(C)C=CCCCCC(=S)NCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)
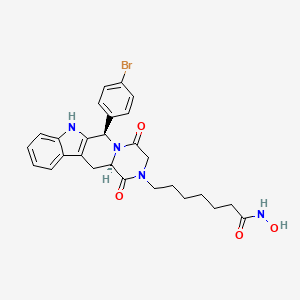

![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

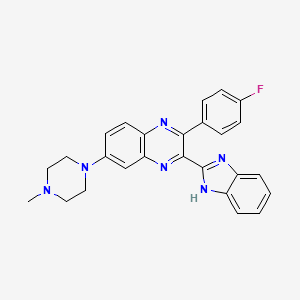
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
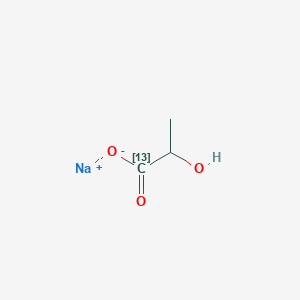
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
